

Application of Diosmetin 3',7-Diglucuronide-d3 in Food Analysis

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Compound of Interest

Compound Name: *Diosmetin 3',7-Diglucuronide-d3*

Cat. No.: *B15598997*

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Application Note and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of **Diosmetin 3',7-Diglucuronide-d3** as an internal standard in the quantitative analysis of diosmetin and its glucuronide metabolites in food matrices. The methodologies described herein are essential for researchers in food science, nutrition, and drug development who require accurate and reliable quantification of these flavonoids.

Introduction

Diosmetin, a natural flavonoid found in citrus fruits and various medicinal plants, and its metabolites are of significant interest due to their potential health benefits, including antioxidant and anti-inflammatory properties.[1][2] Accurate quantification of diosmetin and its glucuronides in food products is crucial for nutritional assessment, quality control, and understanding its bioavailability.

The complexity of food matrices can lead to significant analytical challenges, such as matrix effects (ion suppression or enhancement) in mass spectrometry.[3] The use of a stable isotope-labeled internal standard (SIL-IS), such as **Diosmetin 3',7-Diglucuronide-d3**, is the gold standard for correcting these variations.[3][4][5] A SIL-IS co-elutes with the analyte and has nearly identical chemical and physical properties, ensuring that it experiences the same matrix effects and extraction losses, thereby enabling highly accurate and precise quantification.[3][5]

This application note details a robust LC-MS/MS method for the analysis of diosmetin glucuronides in food samples using **Diosmetin 3',7-Diglucuronide-d3** as the internal standard.

Experimental Protocols

A validated method for the simultaneous determination of diosmetin and its metabolites in biological samples is crucial for pharmacokinetic studies.[6][7] The following protocol is adapted for food analysis, emphasizing the use of **Diosmetin 3',7-Diglucuronide-d3** for accurate quantification.

2.1. Materials and Reagents

- Analytes: Diosmetin, Diosmetin-7-O-glucuronide, Diosmetin-3-O-glucuronide, Diosmetin 3',7-Diglucuronide
- Internal Standard: **Diosmetin 3',7-Diglucuronide-d3**
- Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade), Formic Acid
- Chemicals: Ammonium acetate, β -glucuronidase (from *Helix pomatia* or *E. coli*)
- Solid Phase Extraction (SPE) Cartridges: Polymeric reversed-phase cartridges (e.g., Oasis HLB)

2.2. Sample Preparation

The objective of sample preparation is to extract the analytes of interest from the complex food matrix and remove interfering substances.

- Homogenization: Homogenize 1-5 grams of the food sample (e.g., fruit juice, plant extract) with a suitable solvent (e.g., 80% methanol).
- Spiking with Internal Standard: Add a known concentration of **Diosmetin 3',7-Diglucuronide-d3** solution to the homogenized sample.
- Extraction:

- Sonicate the mixture for 30 minutes.
- Centrifuge at 10,000 rpm for 15 minutes.
- Collect the supernatant.
- Repeat the extraction process twice more and combine the supernatants.
- Enzymatic Hydrolysis (for total diosmetin aglycone determination):
 - Evaporate the combined supernatant to dryness under a gentle stream of nitrogen.
 - Reconstitute the residue in 1 mL of acetate buffer (pH 5.0).
 - Add β -glucuronidase solution and incubate at 37°C for 2-4 hours to hydrolyze the glucuronide conjugates to the aglycone, diosmetin.
- Solid Phase Extraction (SPE) for Clean-up:
 - Condition the SPE cartridge with methanol followed by water.
 - Load the sample extract (or the hydrolyzed sample).
 - Wash the cartridge with water to remove polar interferences.
 - Elute the analytes with methanol.
- Final Preparation:
 - Evaporate the eluate to dryness.
 - Reconstitute in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

2.3. LC-MS/MS Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) provides the selectivity and sensitivity required for the analysis of flavonoids in complex matrices.[\[8\]](#)[\[9\]](#)

- Liquid Chromatography (LC):

- Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 2.7 µm).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient Elution: A typical gradient would start with a low percentage of B, increasing to elute the analytes, followed by a wash and re-equilibration step.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
- Tandem Mass Spectrometry (MS/MS):
 - Ionization Source: Electrospray Ionization (ESI), typically in negative ion mode for flavonoids.
 - Detection Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions: Specific precursor-to-product ion transitions need to be optimized for each analyte and the internal standard.

Data Presentation

Quantitative data from the analysis should be summarized for clarity and easy comparison.

Table 1: Optimized MRM Transitions for Analytes and Internal Standard

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Diosmetin	[Value]	[Value]	[Value]
Diosmetin-7-O-glucuronide	[Value]	[Value]	[Value]
Diosmetin-3-O-glucuronide	[Value]	[Value]	[Value]
Diosmetin 3',7-Diglucuronide	[Value]	[Value]	[Value]

| **Diosmetin 3',7-Diglucuronide-d3 (IS)** | [Value + 3] | [Value] | [Value] |

Table 2: Calibration Curve and Linearity

Analyte	Calibration Range (ng/mL)	Regression Equation	Correlation Coefficient (r ²)
Diosmetin	1 - 1000	y = mx + c	> 0.99

| Diosmetin Glucuronides | 1 - 1000 | y = mx + c | > 0.99 |

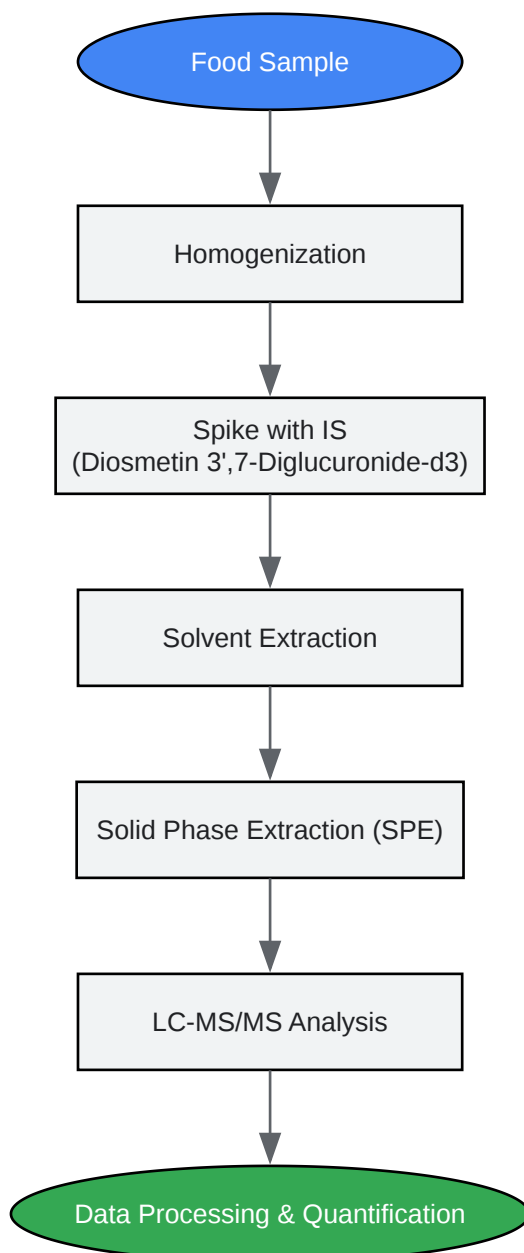
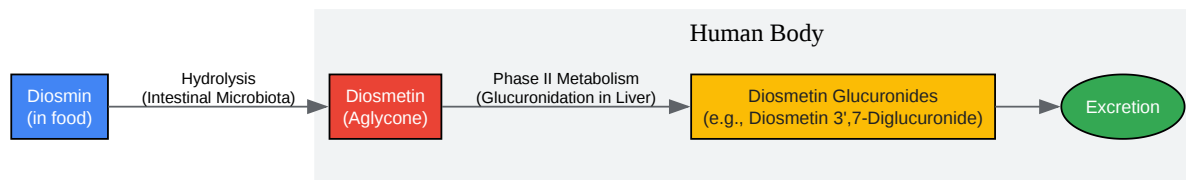
Table 3: Accuracy and Precision of the Method

Analyte	Spiked Concentration (ng/mL)	Measured Concentration (Mean \pm SD, n=6)	Accuracy (%)	Precision (RSD, %)
Diosmetin	10			
	100			
	500			
Diosmetin-7-O-glucuronide	10			
	100			

|| 500 ||||

Visualizations

Diagram 1: Metabolic Pathway of Diosmin



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